molecular formula C19H28N2O2 B11175538 4-(butanoylamino)-N-cyclohexyl-N-ethylbenzamide

4-(butanoylamino)-N-cyclohexyl-N-ethylbenzamide

Cat. No.: B11175538
M. Wt: 316.4 g/mol
InChI Key: LIGSPPQDEKTMSZ-UHFFFAOYSA-N
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Description

4-(butanoylamino)-N-cyclohexyl-N-ethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core with a butanoylamino group, a cyclohexyl group, and an ethyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butanoylamino)-N-cyclohexyl-N-ethylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine under basic conditions.

    Introduction of the Butanoylamino Group: The butanoylamino group can be introduced by reacting the benzamide core with butanoyl chloride in the presence of a base such as pyridine.

    Cyclohexyl and Ethyl Group Addition: The cyclohexyl and ethyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(butanoylamino)-N-cyclohexyl-N-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or alkylated products.

Scientific Research Applications

4-(butanoylamino)-N-cyclohexyl-N-ethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(butanoylamino)-N-cyclohexyl-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(butanoylamino)-N-cyclohexyl-N-methylbenzamide
  • 4-(butanoylamino)-N-cyclohexyl-N-propylbenzamide
  • 4-(butanoylamino)-N-cyclohexyl-N-isopropylbenzamide

Uniqueness

4-(butanoylamino)-N-cyclohexyl-N-ethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butanoylamino group, cyclohexyl group, and ethyl group allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

4-(butanoylamino)-N-cyclohexyl-N-ethylbenzamide

InChI

InChI=1S/C19H28N2O2/c1-3-8-18(22)20-16-13-11-15(12-14-16)19(23)21(4-2)17-9-6-5-7-10-17/h11-14,17H,3-10H2,1-2H3,(H,20,22)

InChI Key

LIGSPPQDEKTMSZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N(CC)C2CCCCC2

Origin of Product

United States

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